

# A Technical Guide to High-Purity Carbamazepine-(Ph)d8 for Research Applications

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## Compound of Interest

Compound Name: Carbamazepine-(Ph)d8

Cat. No.: B15554252

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity **Carbamazepine-(Ph)d8**, a deuterated analog of the anticonvulsant drug Carbamazepine. This stable isotope-labeled compound serves as an invaluable tool in pharmacokinetic, metabolic, and quantitative analytical studies. Its primary application is as an internal standard in mass spectrometry-based assays, enabling precise and accurate quantification of Carbamazepine and its metabolites in complex biological and environmental matrices.

## Sourcing and Specifications of High-Purity Carbamazepine-(Ph)d8

High-purity **Carbamazepine-(Ph)d8** is available from several specialized chemical suppliers. Researchers should always request a Certificate of Analysis (CoA) to verify the purity and isotopic enrichment of the compound. Key specifications from prominent suppliers are summarized below for easy comparison.

Supplier	Chemical Name/Synonyms	CAS Number	Molecular Formula	Molecular Weight	Purity	Storage Conditions
MedChem Express	Carbamazepine-(Ph)d8; CBZ-(Ph)d8; NSC 169864-(Ph)d8	Not specified	C <sub>15</sub> H <sub>4</sub> D <sub>8</sub> N <sub>2</sub> O	244.32	98.70%	Powder: -20°C for 3 years; In solvent: -80°C for 6 months
LGC Standards	Carbamazepine-d8(Major); 5H-Dibenz[b,f]azepine-5-carboxamide-d8	1538624-35-9	C <sub>15</sub> H <sub>4</sub> D <sub>8</sub> N <sub>2</sub> O	244.32	>95% (HPLC)[1], 98%[2], 99.47% (215 nm)[2]	-20°C[2]
Pharmaffiliates	Carbamazepine-d8(Major); Amizepine-d8; Bistond8; Tegretol-d8	1538624-35-9	C <sub>15</sub> H <sub>4</sub> D <sub>8</sub> N <sub>2</sub> O	244.32	Not specified	2-8°C Refrigerator

Note: Purity and other specifications may vary by batch. Always refer to the lot-specific Certificate of Analysis.

## Experimental Protocols: Application as an Internal Standard in LC-MS/MS

**Carbamazepine-(Ph)d8** is predominantly used as an internal standard (IS) for the quantification of Carbamazepine and its metabolites in various sample types. The following is a generalized experimental protocol based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

## Sample Preparation (Liquid-Liquid Extraction)

This protocol is suitable for plasma samples.

- Aliquoting: Transfer 100  $\mu$ L of plasma sample into a clean microcentrifuge tube.
- Internal Standard Spiking: Add a specific volume of **Carbamazepine-(Ph)d8** working solution (e.g., 50  $\mu$ L of a 100 ng/mL solution in methanol) to each plasma sample, standard, and quality control sample.
- Protein Precipitation/Extraction: Add 500  $\mu$ L of an organic solvent (e.g., acetonitrile or a mixture of ethyl acetate and hexane) to the sample.
- Vortexing: Vortex the tubes for 1-2 minutes to ensure thorough mixing and protein precipitation.
- Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
- Supernatant Transfer: Carefully transfer the clear supernatant to a new tube.
- Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
- Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100  $\mu$ L) of the mobile phase.
- Analysis: The sample is now ready for injection into the LC-MS/MS system.

## Chromatographic Conditions

- Column: A C8 or C18 reversed-phase column is typically used (e.g., 150 mm x 2.1 mm, 5  $\mu$ m particle size).

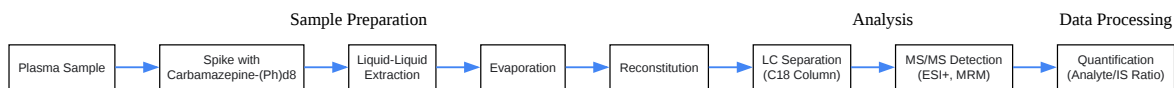
- **Mobile Phase:** A common mobile phase consists of a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
- **Gradient Elution:** A gradient elution is often employed to achieve optimal separation of Carbamazepine, its metabolites, and the internal standard.
- **Flow Rate:** A typical flow rate is 0.4 mL/min.
- **Column Temperature:** Maintain the column at a constant temperature, for instance, 40°C.
- **Injection Volume:** Typically 5-20 µL.

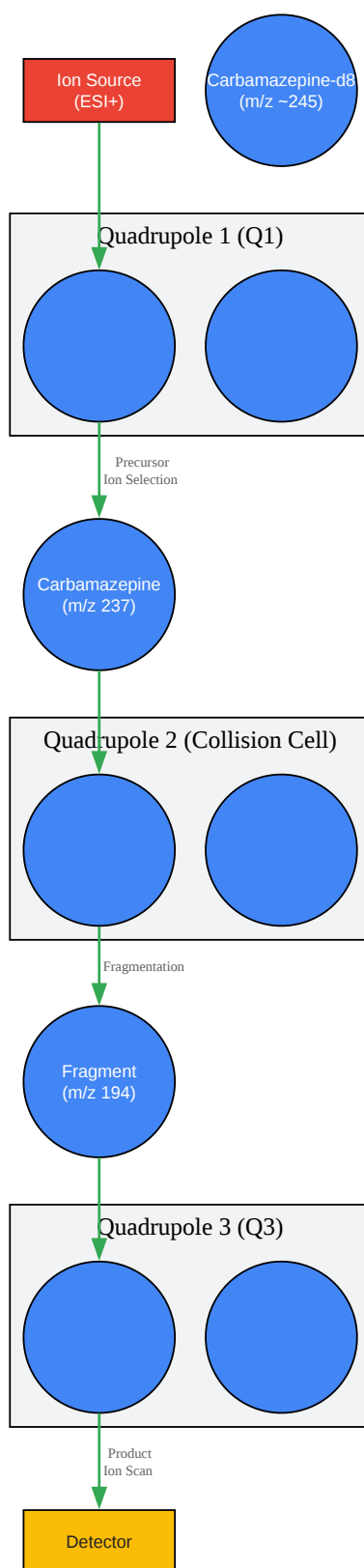
## Mass Spectrometry Conditions

- **Ionization Mode:** Electrospray Ionization (ESI) in positive ion mode is commonly used.
- **Detection Mode:** Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity.
- **Monitored Transitions:**
  - Carbamazepine: m/z 237 → 194
  - **Carbamazepine-(Ph)d8** (as IS): The transition for the deuterated standard would be monitored. For a d10 analog, it is m/z 247 → 204. The exact transition for **Carbamazepine-(Ph)d8** should be determined by direct infusion.
  - Carbamazepine 10,11-epoxide (metabolite): m/z 253 → 210 or m/z 253.09 → 180.04
- **Source Parameters:** Optimize source-dependent parameters such as capillary voltage, cone voltage, source temperature, and desolvation gas flow to achieve the best signal intensity.

## Visualizing the Experimental Workflow

The following diagrams illustrate the key processes in utilizing **Carbamazepine-(Ph)d8** for research.





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## References

- 1. Carbamazepine-d8(Major) | LGC Standards [[lgcstandards.com](https://www.lgcstandards.com)]
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